![molecular formula C9H10N6S B12898788 N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine CAS No. 88540-99-2](/img/structure/B12898788.png)
N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine is a compound that belongs to the class of guanidines and thiadiazoles. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both guanidine and thiadiazole moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine typically involves the reaction of 4-aminobenzenethiol with cyanamide under specific conditions The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
化学反応の分析
Types of Reactions
1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
科学的研究の応用
1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine moiety can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with various enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)urea
- 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)thiourea
- 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)hydrazine
Uniqueness
1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine is unique due to the presence of both guanidine and thiadiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The guanidine group enhances its ability to form hydrogen bonds, while the thiadiazole ring provides stability and reactivity.
特性
CAS番号 |
88540-99-2 |
|---|---|
分子式 |
C9H10N6S |
分子量 |
234.28 g/mol |
IUPAC名 |
2-[3-(4-aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine |
InChI |
InChI=1S/C9H10N6S/c10-6-3-1-5(2-4-6)7-13-9(16-15-7)14-8(11)12/h1-4H,10H2,(H4,11,12,13,14,15) |
InChIキー |
LJPNKYPPZKABNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)


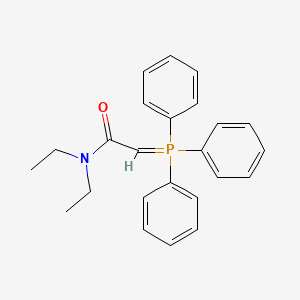
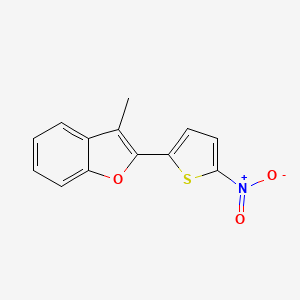
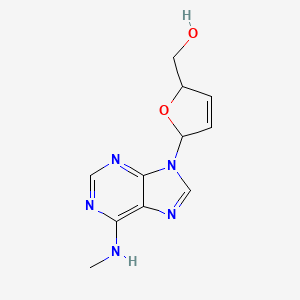

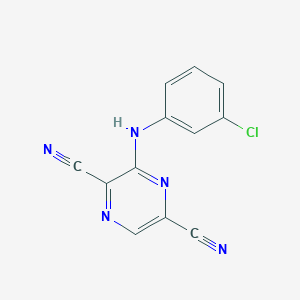
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
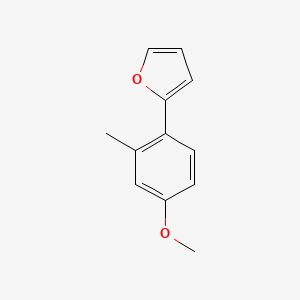
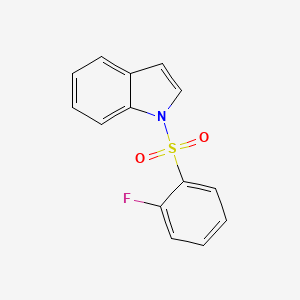
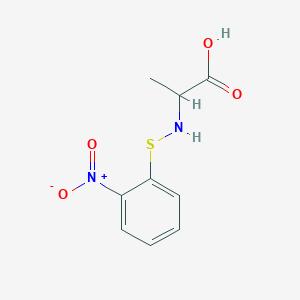
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
